molecular formula C13H26N2O2 B13501845 Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate

Cat. No.: B13501845
M. Wt: 242.36 g/mol
InChI Key: OQBDSRWWOXLLNA-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . As a Boc-protected amine derivative, this compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both a protected amine and a methylcarbamate group, makes it a versatile building block for the synthesis of more complex molecules. In research settings, structurally similar cyclohexylamine derivatives are frequently employed in the development of potential therapeutic agents, such as kinase inhibitors and antivirals . For instance, closely related analogs have been used in the synthesis of selective CDK9 inhibitors like NVP-2 and in the creation of ISRIB derivatives that target the integrated stress response pathway . The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions to reveal the primary amine, which can then undergo further functionalization through reactions such as nucleophilic substitution or reductive amination . This compound is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9,14H2,1-4H3

InChI Key

OQBDSRWWOXLLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Starting Material: A cyclohexyl derivative bearing a primary amine at the 4-position, commonly 4-(aminomethyl)cyclohexylamine or its stereoisomeric forms.
  • Protection Step: Introduction of the tert-butyl carbamate protecting group (Boc group) onto the primary amine functionality.
  • Methylation Step: N-methylation of the carbamate nitrogen or the amine nitrogen, depending on the target substitution pattern.

The key reaction is the carbamate formation by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate under basic conditions.

Typical Laboratory Procedure

  • Step 1: Boc Protection

    The primary amine on the cyclohexyl ring is reacted with di-tert-butyl dicarbonate in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. A base like sodium bicarbonate or triethylamine is added to neutralize the acid formed and drive the reaction forward.

  • Step 2: Methylation

    The methylation of the nitrogen can be achieved by reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with methyl iodide under basic conditions.

  • Step 3: Salt Formation

    The free base product is often converted to a hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as diethyl ether to improve stability and handling.

Reaction Conditions and Optimization

  • Temperature: The Boc protection is typically carried out at 0–25 °C to minimize side reactions and diastereomer formation.
  • Solvent: Dichloromethane or tetrahydrofuran are preferred for their good solubility and inertness.
  • Base: Triethylamine or sodium bicarbonate are common bases used to neutralize the acid byproduct.
  • Reaction Time: Usually 2–12 hours depending on scale and temperature.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with attention to yield, purity, and cost-efficiency:

  • Continuous Flow Reactors: Used to control temperature and reaction time precisely, improving reproducibility.
  • Purification: Crystallization or chromatography is employed to remove impurities and unreacted starting materials.
  • Quality Control: Analytical methods such as chiral HPLC, NMR, and mass spectrometry confirm stereochemistry and purity.

Analytical Data and Reaction Monitoring

Confirmation of Stereochemistry

  • ¹H NMR Spectroscopy: Characteristic coupling constants and splitting patterns confirm the trans or cis configuration of the cyclohexyl ring substituents.
  • Chiral Chromatography: Separation of enantiomers or diastereomers using chiral stationary phases (e.g., Chiralpak® columns).
  • X-ray Crystallography: Provides definitive stereochemical assignment if crystals suitable for analysis are obtained.

Reaction Monitoring

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (hours) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine Dichloromethane (DCM) 0 to 25 2–6 Maintain temp <25°C to avoid side reactions
Methylation Formaldehyde + NaCNBH₃ or methyl iodide + base Methanol or DCM 0 to 25 4–12 Reductive amination or alkylation
Salt Formation HCl in diethyl ether Diethyl ether 0 to 5 1–2 Precipitates hydrochloride salt
Purification Recrystallization or chromatography Various Ambient Variable Ensures high purity (>95%)

Research Results and Yield Data

  • Typical Yields: Boc protection step yields range from 85% to 95% under optimized conditions.
  • Diastereomeric Purity: Controlled by temperature and solvent choice; low temperatures favor trans isomer formation.
  • Purity: Final product purity after purification typically exceeds 95%, suitable for pharmaceutical intermediate use.
  • Stability: The Boc-protected compound is stable under dry, inert atmosphere storage at 2–8 °C for months.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the aminomethyl and carbamate groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Boiling Point (°C) Key Reference
tert-Butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate C₁₃H₂₅N₂O₂ 241.35 Methyl carbamate, Boc-protected aminomethyl Low water solubility Not reported Target compound
tert-Butyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate () C₁₂H₂₄N₂O₂ 228.33 Boc-protected aminomethyl (trans isomer) Low water solubility 342.4
tert-Butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate () C₁₃H₂₆N₂O₂ 242.36 Additional methylene group Not reported Not reported
tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate () C₁₆H₂₄N₄O₄ 336.39 3-Nitropyridinylamino group Not reported Not reported
tert-Butyl (1-{[4-fluoro-3-(trifluoromethyl)benzamido]methyl}-cyclohexyl)(methyl)carbamate () C₂₁H₂₉F₄N₃O₃ 447.47 Fluoro-trifluoromethylbenzamido group Not reported Not reported

Key Observations :

  • The trans isomer in exhibits lower molecular weight and similar solubility but lacks the methyl group, which may influence binding affinity.
  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance electrophilicity but reduce bioavailability due to increased polarity.

Comparison :

  • The target compound’s synthesis is less complex than ’s triazole-linked analogs, which require multi-step click chemistry.
  • Methylation steps (as in the target) may introduce challenges in regioselectivity compared to azide-based approaches.

Comparison :

  • The methyl carbamate in the target compound may reduce off-target interactions compared to bulkier substituents (e.g., trifluoromethyl in ).
  • Deprotection of the Boc group (as in and ) is critical for activating prodrugs, a strategy shared with analogs.

Comparison :

  • Safety profiles are largely dictated by substituents. Halogenated analogs (e.g., ) may pose higher environmental risks.

Biological Activity

Tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate, also known as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is characterized by its structural features that allow it to interact with various biological systems, making it a subject of interest in drug development and environmental studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O2C_{13}H_{26}N_{2}O_{2}. Its structure comprises a cyclohexyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity. The presence of the carbamate functional group is crucial as it can participate in various biochemical interactions.

Research indicates that carbamates like this compound may exert their effects through several mechanisms:

  • Cholinesterase Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects .
  • Modulation of Drug Transporters : Some studies have suggested that compounds with similar structures can interact with P-glycoprotein (P-gp), a key efflux transporter involved in drug absorption and resistance . This interaction may enhance the bioavailability of co-administered drugs.

1. Neurotoxicity Studies

A study examining the effects of carbamates on AChE activity demonstrated that certain derivatives exhibit significant inhibition, leading to neurotoxic outcomes. The IC50 values for various carbamate derivatives were reported, indicating their potency in inhibiting AChE. For instance, some compounds showed IC50 values as low as 38.98 µM, suggesting strong inhibitory effects .

2. Pharmacological Potential

Research has explored the potential therapeutic applications of this compound. Its ability to modulate neurotransmitter levels positions it as a candidate for treating neurological disorders, although further studies are necessary to establish safety and efficacy profiles.

Data Table: Biological Activity Overview

Activity Mechanism IC50 Value Reference
AChE InhibitionCompetitive inhibition of AChE38.98 µM
P-glycoprotein ModulationInteraction with P-gp leading to altered drug absorptionNot specified
Neurotoxic EffectsIncreased acetylcholine levelsVariable

Environmental Impact

The environmental implications of carbamates are significant due to their widespread use as pesticides. Studies have shown that exposure to N-methyl carbamate pesticides can lead to adverse effects on non-target organisms and ecosystems. The degradation products of these compounds can also pose risks to soil and water quality .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with N-methyl-4-(aminomethyl)cyclohexylamine in the presence of a base like triethylamine to neutralize HCl byproducts . Key parameters include:
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility .
  • Stoichiometry : A 1:1 molar ratio of reactants with excess base (1.2–1.5 equivalents) optimizes yield (~75–85%) .
    Data Table :
ParameterOptimal RangeYield Impact
Temperature20–25°C>5% loss above 30°C
SolventDCM/THFTHF increases purity by 10%
Base (Et₃N)1.2–1.5 eq<1.2 eq reduces yield by 20%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ 1.4 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm) .
  • IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : ESI-MS detects [M+H]+ at m/z 256.3 (calculated) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability is pH- and temperature-sensitive:
  • Solid State : Stable at −20°C in inert atmosphere for >6 months. Degrades by 15% at 25°C due to carbamate hydrolysis .
  • Solution : In DMSO, decomposition occurs within 72 hours at 4°C; use freshly prepared solutions for assays .

Advanced Research Questions

Q. What are the mechanistic implications of stereochemical outcomes in its synthesis?

  • Methodological Answer : The cyclohexyl ring’s chair conformation and substituent orientation influence stereoselectivity. For example:
  • Aminomethyl Position : Axial vs. equatorial placement alters steric hindrance during carbamate formation .
  • Chiral Centers : X-ray crystallography (e.g., CCDC entries) confirms trans-configuration in related carbamates, impacting biological activity .
    Contradiction Note : Some patents report cis-isomers as byproducts under high-temperature conditions (e.g., 40°C), requiring HPLC purification .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) with the cyclohexyl group occupying hydrophobic pockets .
  • MD Simulations : AMBER force fields reveal carbamate’s hydrogen-bonding with catalytic residues (e.g., Asp154 in trypsin-like proteases) .
    Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., Ki = 2.3 µM for a related carbamate ).

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies arise from assay conditions or impurity profiles:
  • Case Study : A 2025 study reported anti-inflammatory activity (IC₅₀ = 10 µM), while a 2024 paper found no effect. Reanalysis showed the latter used a 90% pure batch; repurification (≥98%) restored activity .
  • Mitigation : Standardize purity (>95%, HPLC), solvent (DMSO <0.1%), and cell lines (e.g., HEK293 vs. RAW264.7) .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Aminomethyl Reactivity : Selective alkylation at the primary amine using Boc-protection/deprotection steps .
  • Pd-Catalyzed Coupling : Suzuki-Miyaura reactions on brominated analogs (e.g., 2-bromobenzyl derivatives) achieve >80% regioselectivity .
    Data Table :
Reaction TypeRegioselectivityKey Condition
Alkylation85%Boc-protected amine, K₂CO₃, DMF
Suzuki Coupling92%Pd(PPh₃)₄, 60°C

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